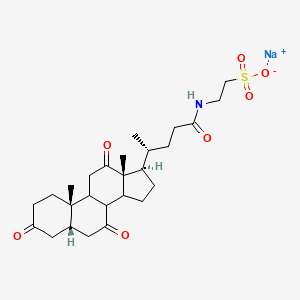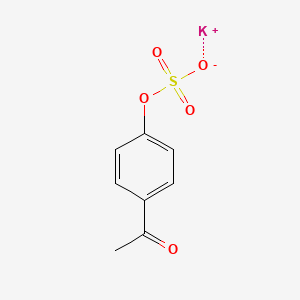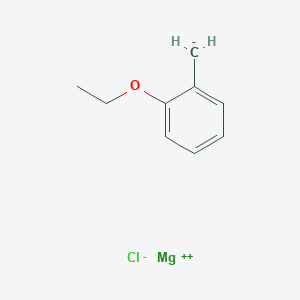
2-Ethoxybenzylmagnesium chloride
Overview
Description
2-Ethoxybenzylmagnesium chloride is an organometallic compound belonging to the class of Grignard reagents. It is widely used in organic synthesis as a reagent for the preparation of various organic compounds. This compound is particularly valuable due to its ability to form carbon-carbon bonds, making it a crucial tool in the field of synthetic organic chemistry.
Preparation Methods
2-Ethoxybenzylmagnesium chloride is typically prepared through the reaction of 2-ethoxybenzyl chloride with magnesium metal in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
C8H9Cl+Mg→C8H9MgCl
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Ethoxybenzylmagnesium chloride undergoes a variety of chemical reactions, primarily due to its strong nucleophilic properties. Some of the key reactions include:
-
Addition Reactions: : It reacts with carbonyl compounds such as aldehydes and ketones to form secondary and tertiary alcohols, respectively. For example:
C8H9MgCl+RCHO→C8H9CH(OH)R
-
Substitution Reactions: : It can participate in nucleophilic substitution reactions with alkyl halides to form new carbon-carbon bonds. For example:
C8H9MgCl+RCl→C8H9R+MgCl2
-
Reduction Reactions: : It can reduce certain functional groups, such as esters and nitriles, to alcohols and amines, respectively.
Common reagents and conditions used in these reactions include anhydrous solvents like diethyl ether or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the reactivity of the Grignard reagent .
Scientific Research Applications
2-Ethoxybenzylmagnesium chloride has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Polymer Chemistry: It is employed in the preparation of various polymers and copolymers through Grignard metathesis polymerization.
Material Science: It is used in the synthesis of functionalized materials, such as metal-organic frameworks and nanomaterials, which have applications in catalysis, gas storage, and drug delivery
Mechanism of Action
The mechanism of action of 2-ethoxybenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species, which can attack electrophilic centers in various substrates. The magnesium atom in the compound acts as a Lewis acid, coordinating with the oxygen atom of the ether solvent and stabilizing the negative charge on the carbon atom. This stabilization enhances the nucleophilicity of the carbon atom, allowing it to readily form new carbon-carbon bonds .
Comparison with Similar Compounds
2-Ethoxybenzylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride, in terms of its reactivity and applications. it is unique in its ability to introduce the 2-ethoxybenzyl group into organic molecules, which can impart specific electronic and steric properties to the final product. Some similar compounds include:
Phenylmagnesium bromide:
Methylmagnesium chloride:
Ethylmagnesium bromide:
Properties
IUPAC Name |
magnesium;1-ethoxy-2-methanidylbenzene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLAJHWWYBMSDH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]methanol](/img/structure/B1613390.png)
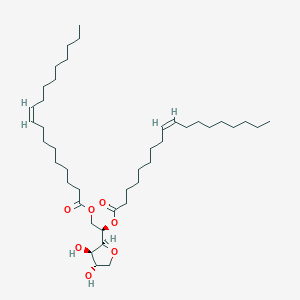
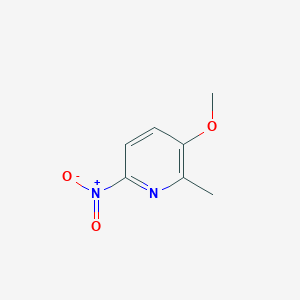



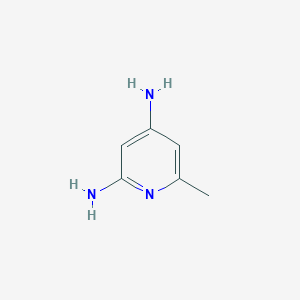

![7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1613405.png)
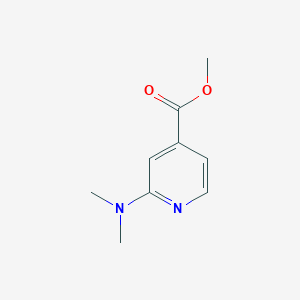
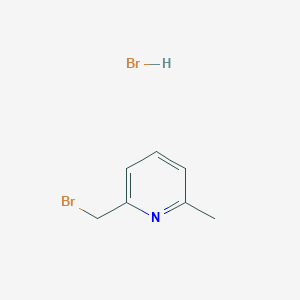
![3-Bromo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B1613408.png)
